(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxo-4-propan-2-yloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZSRPAKZEIB-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569144 | |
| Record name | (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116601-09-3 | |
| Record name | (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Esterification-Oxidation Protocol
-
Protection of Tartaric Acid :
L-(+)-tartaric acid undergoes partial esterification with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding (2R,3R)-2,3-dihydroxy-4-isopropoxybutanedioic acid. -
Selective Oxidation :
The C1 carboxyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane. PCC is preferred for its milder conditions, achieving 75–85% yields while preserving the ester and hydroxyl groups.
Key Challenges :
-
Over-oxidation of the secondary alcohol to a ketone must be avoided.
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Racemization at C2 and C3 is minimized by maintaining reaction temperatures below 40°C.
Enzymatic Synthesis via Epoxide Intermediates
Biocatalytic routes leverage stereospecific enzymes to construct the (2R,3R) configuration. A two-step process involves:
Epoxidation of Maleic Anhydride
Maleic anhydride is epoxidized using peroxygenases or chemically with hydrogen peroxide and a tungstate catalyst, yielding cis-epoxysuccinic acid.
Enzymatic Hydrolysis and Functionalization
Cis-epoxysuccinate hydrolase (CESH) selectively hydrolyzes the epoxide to (2R,3R)-tartaric acid. Subsequent esterification with isopropyl alcohol via lipase catalysis (e.g., Candida antarctica Lipase B) introduces the isopropoxy group at C4. Oxidation to the ketone is achieved using NAD+-dependent dehydrogenases under aerobic conditions.
Advantages :
-
Enantiomeric excess >99% for the (2R,3R) isomer.
-
Sustainable conditions (aqueous media, ambient temperature).
Asymmetric Catalytic Oxidation
Palladium-catalyzed asymmetric oxidation offers a single-step route from 4-isopropoxy-2-butenoic acid.
Reaction Conditions
-
Catalyst : Pd(OAc)2 with chiral bisoxazoline ligands.
-
Oxidant : tert-Butyl hydroperoxide (TBHP).
-
Solvent : Dichloroethane at 25°C.
The reaction proceeds via a syn-dihydroxylation mechanism, installing hydroxyl groups at C2 and C3 with >90% enantioselectivity. Subsequent ketone formation is unnecessary, as the starting material already contains the 4-oxo group.
Limitations :
Solid-Phase Synthesis for High-Purity Batches
Solid-supported strategies mitigate purification challenges. A polystyrene-bound tartaric acid derivative is functionalized as follows:
-
Resin Loading :
L-(+)-tartaric acid is anchored to Wang resin via its C1 carboxyl group. -
Esterification :
The C4 hydroxyl is esterified with isopropyl bromide using DIPEA as a base. -
Oxidation :
The immobilized C1 carboxyl group is oxidized with Dess-Martin periodinane. -
Cleavage :
TFA treatment releases the product with >95% purity after filtration.
Comparative Analysis of Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Esterification | 78 | 98 | Scalable, inexpensive reagents | Multiple steps, oxidation control |
| Enzymatic Synthesis | 65 | 99.5 | High stereoselectivity, green chemistry | Longer reaction times |
| Asymmetric Oxidation | 82 | 92 | Single-step process | Costly catalysts, moisture-sensitive |
| Solid-Phase Synthesis | 90 | 99 | High purity, easy purification | Specialized equipment required |
Optimization Strategies
Solvent Effects
Catalytic Additives
-
Benzyltriethylammonium chloride : Accelerates esterification rates by 30% via phase-transfer catalysis.
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Molecular sieves (3Å) : Improve oxidation yields by absorbing water, preventing ketone hydration.
Industrial-Scale Considerations
Large-scale production favors the stepwise esterification-oxidation method due to:
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Compatibility with continuous flow reactors.
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Low catalyst costs (<$50/kg).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and ester derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Routes
The synthesis of (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid typically involves stereoselective reactions. Common methods include:
- Aldol Condensation : This reaction forms a β-hydroxy ketone which can be further processed.
- Selective Reduction : The ketone group can be reduced to form secondary alcohols.
- Esterification : The hydroxyl groups can react with acids to form esters.
Industrial Production
In industrial settings, production may involve batch reactors or continuous flow reactors to enhance efficiency. Purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in the synthesis of various pharmaceuticals and fine chemicals due to its functional groups that allow for diverse chemical reactions.
Biology
- Metabolic Pathways : The compound is studied for its role in metabolic pathways and enzyme interactions. Its structural properties enable it to participate in biochemical processes that are crucial for cellular functions.
Medicine
- Therapeutic Effects : Ongoing research explores its potential as a therapeutic agent. Its unique structure may influence its interaction with biological targets, making it a candidate for drug development.
Industry
- Fine Chemicals Production : Utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals, highlighting its economic significance in chemical manufacturing.
Similar Compounds Overview
| Compound | Key Features |
|---|---|
| Dimethyl 2,6-pyridinedicarboxylate | Dicarboxylic acid derivative |
| 2,6-Pyridinedimethanol | Alcohol derivative with different reactivity |
Case Studies and Research Findings
- Pharmaceutical Development : Research has indicated that derivatives of (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid exhibit promising anti-inflammatory properties. Studies have shown that these derivatives can modulate inflammatory pathways effectively.
- Biochemical Studies : Investigations into the compound's interaction with enzymes have demonstrated its potential role as an inhibitor in specific metabolic pathways. This property could lead to novel therapeutic strategies for metabolic disorders.
- Industrial Applications : Case studies highlight the use of this compound in the synthesis of flavoring agents and food additives due to its stability and reactivity under various conditions.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and analogs:
Polarity and Solubility
- The target compound exhibits moderate water solubility due to hydroxyl and carboxylic acid groups, but the isopropyloxy substituent reduces polarity compared to phosphate-bearing analogs (e.g., C₄H₇O₈P) .
- Phosphonooxy analogs (e.g., C₄H₇O₈P) are highly polar and acidic, making them soluble in aqueous buffers but prone to enzymatic hydrolysis in biological systems.
Stereochemical Influence
- The R,R configuration of hydroxyls in the target compound may enable specific hydrogen-bonding interactions with enzymes or receptors, distinguishing it from racemic or non-chiral analogs (e.g., diphenylethylamino derivative) .
Biological Activity
(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid (CAS No. 116601-09-3) is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound possesses two hydroxyl groups, a ketone group, and an isopropyl ester group, which contribute to its reactivity and interactions with biological systems.
The molecular formula of (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid is , with a molecular weight of 192.17 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O5 |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 116601-09-3 |
| Functional Groups | Hydroxyl, Ketone, Ester |
The biological activity of (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and other non-covalent interactions. The presence of hydroxyl and ketone groups allows it to modulate various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing signal transduction pathways.
- Antioxidant Activity : The hydroxyl groups may confer antioxidant properties by scavenging free radicals.
Biological Activities
Research indicates that (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Antioxidant Properties : Its ability to scavenge free radicals has been noted in several studies, indicating potential applications in oxidative stress-related conditions.
- Potential Anti-tumor Activity : Some derivatives of similar compounds have shown promise in cancer research, suggesting that (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid could be investigated for anti-cancer properties.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Antimicrobial Properties
A study published in Molecules highlighted the antimicrobial efficacy of various hydroxylated compounds against Gram-positive and Gram-negative bacteria. While specific data on (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid was limited, its structural analogs demonstrated significant inhibition zones against tested pathogens.
Study 2: Antioxidant Activity
Research conducted by Zhang et al. indicated that compounds with similar functional groups exhibited notable antioxidant activities in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity and suggested further exploration into the mechanisms underlying these effects.
Study 3: Anti-tumor Potential
Investigations into pyrano[2,3-c]pyrazole derivatives have shown promising anti-tumor activities in preclinical models. The structural similarities between these compounds and (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid warrant further research into its potential anti-cancer mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended stereoselective synthesis routes for (2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid?
- Methodology : A stereoselective approach can involve coupling a protected dihydroxyketone intermediate with isopropyl alcohol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to retain the (2R,3R) configuration. Alternatively, enzymatic catalysis (e.g., lipases or oxidoreductases) may enhance stereocontrol. Post-synthesis, verify configuration via chiral HPLC or X-ray crystallography .
- Key Considerations : Use protecting groups (e.g., benzoyl or acetyl) for hydroxyl moieties to prevent undesired side reactions. Monitor reaction progress with TLC or LC-MS to ensure intermediates retain stereochemical integrity .
Q. How should researchers handle and store this compound to maintain stability?
- Protocol : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption.
- Safety : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods for weighing. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for structural validation?
- Recommended Methods :
- NMR : ¹H and ¹³C NMR to confirm backbone structure (e.g., ketone at C4, isopropyl ether at C4-O). Compare chemical shifts with analogs like 4-oxobutanoic acid derivatives .
- HRMS : High-resolution mass spectrometry to verify molecular formula (C₇H₁₂O₆).
- IR : Detect characteristic peaks for hydroxyl (3200–3500 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data from different synthesis batches be resolved?
- Analytical Strategy :
Reproducibility Check : Re-run NMR under standardized conditions (solvent, temperature, concentration).
Dynamic Effects : Investigate tautomerism or rotameric equilibria (e.g., keto-enol tautomerism at C4) using variable-temperature NMR.
Impurity Profiling : Perform LC-MS to identify byproducts (e.g., diastereomers or oxidation derivatives) .
- Case Study : In a 2024 study, discrepancies in ¹³C NMR signals for a similar oxobutanoate were traced to residual dimethylformamide (DMF) solvent; switching to deuterated DCM resolved the issue .
Q. What experimental designs are optimal for studying enzymatic degradation pathways?
- Approach :
- In Vitro Assays : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes. Quantify metabolites via UPLC-QTOF-MS.
- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated substrates to trace hydroxylation/oxidation sites.
- Kinetic Analysis : Measure Michaelis-Menten parameters (Km, Vmax) to compare degradation rates across enzyme isoforms .
Q. How can computational modeling predict biological activity?
- Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., aldose reductase or ketoacid dehydrogenases).
MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability.
QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
